molecular formula C23H18Cl2N2O3S B11183164 ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11183164
M. Wt: 473.4 g/mol
InChI Key: WHZRFFKCHKTDKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and various substituents such as dichlorophenyl, methyl, phenyl, and ethyl ester groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Thiazine Ring Formation: The pyrimidine intermediate is then reacted with a thioamide or thiourea derivative to form the thiazine ring. This step often requires heating and the use of catalysts to facilitate the ring closure.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of alcohols

    Substitution: Introduction of various functional groups (e.g., amines, thiols)

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: Intercalating into DNA strands, interfering with DNA replication and transcription.

Comparison with Similar Compounds

Ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, widely studied for their therapeutic potential.

    Phenyl Substituted Compounds: Molecules with phenyl groups, often investigated for their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H18Cl2N2O3S/c1-3-30-22(29)19-13(2)26-23-27(21(19)14-8-5-4-6-9-14)18(28)12-17(31-23)20-15(24)10-7-11-16(20)25/h4-12,21H,3H2,1-2H3

InChI Key

WHZRFFKCHKTDKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C=C(S2)C4=C(C=CC=C4Cl)Cl)C

Origin of Product

United States

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